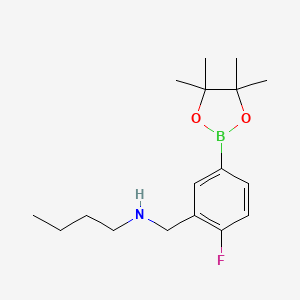

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-6-7-10-20-12-13-11-14(8-9-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOLRTYVYWPWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester typically involves the coupling of pinacolborane with an aryl halide or triflate in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a tertiary amine as a base to facilitate the formation of the boron-carbon bond . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis of various compounds with high throughput and minimal reaction time . The use of metal-free, photoinduced borylation methods also provides a scalable approach for the production of boronic esters .

Chemical Reactions Analysis

Types of Reactions

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The aryl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, tertiary amines, and various oxidizing or reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce different boron-containing compounds .

Scientific Research Applications

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: Employed in the development of enzyme inhibitors and saccharide sensors.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound acts as a boron carrier, selectively accumulating in malignant cells. Upon irradiation with low-energy neutrons, the boron atoms decay to produce cytotoxic particles that destroy cancer cells . The compound’s reactivity with carbohydrates and other biomolecules also plays a role in its biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- 3-(N-Diethylaminomethyl)-4-fluorophenylboronic Acid Pinacol Ester (PN-4800): Similar to the target compound but with a diethylamino group instead of butylamino. The shorter alkyl chain (ethyl vs. ¹H NMR shows a characteristic –CH3 singlet (δ 1.34) for the pinacol ester and –CH2– protons (δ 4.84–4.87) for the amine substituent . Higher solubility in polar solvents compared to the butyl derivative due to reduced hydrophobicity .

- 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (F1569): Features a trifluoromethyl (–CF₃) group instead of N-butylaminomethyl. The electron-withdrawing –CF₃ group increases electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. Lower basicity compared to amine-containing analogs, reducing undesired side reactions with acidic protons .

Steric and Functional Group Comparisons

- 3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (HR155875) :

- 4-Amino-3-fluorophenylboronic Acid Pinacol Ester (BML00187): The free –NH₂ group enhances solubility in aqueous media but requires protection (e.g., Boc) during synthesis to prevent side reactions. Less stable under acidic conditions compared to the N-butylaminomethyl-protected target compound .

Pd-Catalyzed Borylation

- The target compound is likely synthesized via Pd-catalyzed Miyaura borylation, analogous to 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester () and 3-(trifluoromethyl)-4-cyanophenylboronic acid pinacol ester ().

- Key conditions: Pd(dppf)Cl₂ catalyst, bis(pinacolato)diboron, and KOAc in 1,4-dioxane at 85°C .

- The N-butylaminomethyl group may necessitate protecting group strategies (e.g., Boc) to prevent coordination with Pd, as seen in 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester synthesis ().

Protection-Deprotection Strategies

- Pinacol esters are stable under basic conditions but hydrolyze in acidic media. This contrasts with glycol esters (), which exhibit lower thermal stability .

Spectroscopic and Analytical Data

NMR Characteristics

- Pinacol Ester Signature : All compounds show a singlet at δ 1.3–1.4 (12H, –CH₃) in ¹H NMR and a peak at δ 84.0 (B–O) in ¹³C NMR .

- Fluorine Environment : The 4-fluoro substituent in the target compound resonates at δ ~-120 ppm in ¹⁹F NMR, similar to tetrachlorocatechol 4-fluorophenylboronic ester (δ -120.93 ppm, ) .

Suzuki-Miyaura Coupling Efficiency

- Electron-Deficient Derivatives: Compounds like 4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester () exhibit faster transmetalation due to –CF₃’s electron-withdrawing effect, but the target compound’s N-butylaminomethyl group may improve regioselectivity in sterically challenging couplings .

- Amino-Functionalized Analogs: The butylaminomethyl group enhances solubility in protic solvents, advantageous for aqueous-phase reactions, unlike 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester (), which is prone to aggregation .

Commercial Availability and Purity

Biological Activity

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its ability to interact with various biological targets, leading to significant biological activities.

- IUPAC Name : this compound

- Molecular Formula : C14H19BFO3

- Molecular Weight : 279.19 g/mol

The biological activity of this compound is largely attributed to its boronic acid moiety, which allows it to form reversible covalent bonds with diols, amino acids, and other nucleophiles. This property is crucial for its role in enzyme inhibition, particularly in the context of proteases and kinases.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : In a study conducted on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A series of assays demonstrated that this boronic acid derivative exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit certain enzymes involved in metabolic pathways.

- Example : The compound has been identified as a potent inhibitor of proteasome activity, which is critical for regulating protein degradation in cells. This inhibition has implications for treating diseases characterized by protein accumulation, such as neurodegenerative disorders .

Data Table: Biological Activity Summary

| Activity Type | Specific Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer cell growth | |

| Antimicrobial | Bactericidal against S. aureus and E. coli | |

| Enzyme Inhibition | Proteasome inhibition |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate the compound's safety profile before clinical applications can be considered.

- Toxicity Studies : Initial findings suggest low toxicity in vitro; however, comprehensive in vivo studies are required to ascertain safety levels and potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(N-butylaminomethyl)-4-fluorophenylboronic acid pinacol ester, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling precursors or multi-step functionalization of fluorophenylboronic acid derivatives. For example, boronic ester formation via pinacol protection under anhydrous conditions, followed by N-butylaminomethylation using reductive amination or nucleophilic substitution. Column chromatography (e.g., hexanes:ethyl acetate gradients) is critical for purification, with yields influenced by reaction temperature (e.g., 100°C under nitrogen) and stoichiometric control of reagents . Optimize by monitoring intermediates via TLC or LC-MS.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, moisture-resistant containers under refrigeration (0–6°C) to prevent hydrolysis of the boronic ester. Avoid exposure to light, humidity, and oxidizing agents. Handling requires PPE (gloves, goggles) due to hazards associated with inhalation, skin contact, and ingestion . Pre-purge reaction systems with inert gas (N₂/Ar) to minimize decomposition during synthesis.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the presence of the pinacol ester (δ ~1.3 ppm for pinacol methyl groups) and fluorophenyl/butylaminomethyl moieties.

- HPLC-MS : For purity assessment and molecular ion verification (e.g., [M+H]+ expected at m/z 323.3 based on C₁₇H₂₆BFNO₄).

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1510 cm⁻¹ (C-F) validate structural integrity .

Advanced Research Questions

Q. How does the N-butylaminomethyl group influence the reactivity of this boronic ester in cross-coupling reactions?

- Methodological Answer : The electron-donating N-butylaminomethyl group may enhance solubility in polar solvents (e.g., DMF/H₂O mixtures) and modulate electronic effects during Suzuki-Miyaura coupling. Comparative studies with non-aminated analogs (e.g., 4-fluorophenylboronic acid pinacol ester) are recommended to assess coupling efficiency with aryl halides. Monitor reaction kinetics via in situ ¹⁹F NMR to track fluorophenyl group participation .

Q. What are the stability profiles of this compound under aqueous vs. anhydrous conditions?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 3–10) reveal rapid degradation in acidic or basic media due to boronic ester lability. In contrast, stability >48 hours is observed in anhydrous THF or DMSO at 25°C. For aqueous-phase applications (e.g., bioorthogonal chemistry), consider in situ generation of the boronic acid or stabilization via Lewis acid additives (e.g., MgSO₄) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or residual moisture in reagents. Reproduce protocols rigorously, using Karl Fischer titration to confirm solvent dryness. Compare yields across multiple batches and validate via orthogonal characterization (e.g., elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.